Home > Products > Screening Compounds P54564 > (-)-11,13-Dehydroeriolin
(-)-11,13-Dehydroeriolin -

(-)-11,13-Dehydroeriolin

Catalog Number: EVT-1586158
CAS Number:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one is a natural product found in Carpesium abrotanoides with data available.
Overview

(-)-11,13-Dehydroeriolin is a naturally occurring compound classified within the class of alkaloids. It is derived from various plant species and exhibits notable biological activities, making it a subject of interest in both pharmacological and chemical research. Alkaloids are characterized by their nitrogen-containing structures and often display significant physiological effects on humans and other animals.

Source

This compound is primarily sourced from the plant Erythrina species, particularly Erythrina variegata, which is known for its traditional medicinal uses. The plant has been utilized in various cultures for its analgesic and anti-inflammatory properties. The isolation of (-)-11,13-Dehydroeriolin from these plants has led to increased interest in its potential therapeutic applications.

Classification

(-)-11,13-Dehydroeriolin belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a prominent group of natural products that have garnered attention due to their diverse pharmacological activities, including antitumor, antimicrobial, and analgesic effects.

Synthesis Analysis

Methods

The synthesis of (-)-11,13-Dehydroeriolin can be approached through several methods, including total synthesis and extraction from natural sources.

  1. Total Synthesis: The total synthesis often involves multi-step organic reactions that construct the complex molecular framework of the compound. One notable synthetic route involves the use of starting materials such as phenolic compounds and nitrogen-containing reagents.
  2. Extraction: The extraction process typically involves solvent extraction methods where plant materials are treated with organic solvents to isolate alkaloids. Techniques such as liquid-liquid extraction or chromatography can be employed to purify (-)-11,13-Dehydroeriolin from crude extracts.

Technical Details

The total synthesis may include reactions such as:

  • N-alkylation: Introducing alkyl groups to nitrogen atoms.
  • Cyclization: Forming cyclic structures through intramolecular reactions.
  • Reduction reactions: Converting double bonds to single bonds to achieve the desired stereochemistry.

These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of (-)-11,13-Dehydroeriolin can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N
  • Molecular Weight: 201.27 g/mol

The compound features a complex arrangement of carbon atoms with multiple stereocenters that contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.

Data

The structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

(-)-11,13-Dehydroeriolin participates in various chemical reactions that can modify its structure and enhance its properties.

  1. Oxidation Reactions: These can introduce functional groups that may increase solubility or alter biological activity.
  2. Reduction Reactions: These reactions can be used to modify double bonds within the structure.
  3. Substitution Reactions: These allow for the introduction of different chemical groups that can enhance pharmacological properties.

Technical Details

Each reaction type requires specific reagents and conditions:

  • For oxidation, oxidizing agents such as potassium permanganate or chromium trioxide may be used.
  • Reduction often employs catalysts like palladium on carbon.
  • Substitution reactions may require strong bases or acids depending on the leaving group involved.
Mechanism of Action

Process

The mechanism of action for (-)-11,13-Dehydroeriolin involves interaction with specific biological targets within cells. It is believed to exert its effects primarily through modulation of neurotransmitter systems or inhibition of certain enzymes.

  1. Neurotransmitter Interaction: The compound may influence pathways related to pain perception by interacting with receptors involved in pain signaling.
  2. Enzyme Inhibition: It could inhibit enzymes that contribute to inflammatory processes, thereby reducing pain and swelling.

Data

Studies have shown that (-)-11,13-Dehydroeriolin exhibits significant activity in vitro against certain cancer cell lines, suggesting potential antitumor mechanisms through apoptosis induction or cell cycle arrest.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 150–155 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that the compound maintains its integrity under various environmental conditions but should be stored away from light and moisture to prevent degradation.

Applications

Scientific Uses

(-)-11,13-Dehydroeriolin has several potential applications in scientific research:

  1. Pharmacology: Investigated for its analgesic and anti-inflammatory properties.
  2. Cancer Research: Studied for potential antitumor effects against various cancer cell lines.
  3. Natural Product Chemistry: Serves as a model compound for synthesizing other biologically active alkaloids.

The ongoing research into this compound highlights its significance in drug discovery and development, particularly concerning pain management and cancer therapeutics. Further studies are necessary to fully elucidate its mechanisms and optimize its therapeutic potential.

Biosynthetic Pathways and Precursor Relationships

Terpenoid Backbone Assembly in Asteraceae

(-)-11,13-Dehydroeriolin originates from fundamental terpenoid backbone biosynthesis within Asteraceae species. This process initiates with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via two compartmentalized pathways [2]. The mevalonate (MVA) pathway operates in the cytosol, utilizing acetyl-CoA to produce farnesyl diphosphate (FPP), the C15 sesquiterpene precursor. Concurrently, plastids harbor the methylerythritol phosphate (MEP) pathway, which generates IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate [2] [7]. In Asteraceae sesquiterpene lactone producers like Stevia species, cytosolic FPP serves as the universal precursor. This compartmental separation is critical: the cytosolic MVA pathway predominantly supplies sesquiterpenoid precursors, while the plastidial MEP pathway contributes to monoterpenoids and diterpenoids [2] [5].

FPP undergoes cyclization catalyzed by sesquiterpene synthases, but prior to cyclization, the chain elongation occurs through sequential head-to-tail condensations: DMAPP + IPP → geranyl diphosphate (GPP, C10); GPP + IPP → farnesyl diphosphate (FPP, C15). The FPP molecule then folds into specific conformations (e.g., trans-trans or cis-trans) that determine the initial cyclization trajectory toward germacranolide frameworks. Notably, Asteraceae enzymes exhibit substrate channeling that optimizes flux toward bioactive sesquiterpene lactones [5] [8].

Table 1: Terpenoid Backbone Pathways in Asteraceae

PathwaySubcellular LocationPrimary ProductsPrecursor Role for (-)-11,13-Dehydroeriolin
Mevalonate (MVA)CytosolFarnesyl diphosphate (FPP)Direct precursor to germacranolide skeleton
Methylerythritol Phosphate (MEP)PlastidsIPP, DMAPP, GPPLimited contribution; mainly monoterpenes

Germacranolide Skeleton Formation Mechanisms

The germacranolide skeleton formation represents a pivotal commitment step in (-)-11,13-Dehydroeriolin biosynthesis. This process begins when FPP undergoes enzymatic ionization and macrocyclization to form germacrene A, catalyzed by germacrene A synthase [5] [8]. Germacrene A is inherently unstable due to its trans-annulated 10-membered ring system and undergoes rapid Cope rearrangement to β-elemene unless stabilized enzymatically or through specific cellular conditions [5]. In Asteraceae species like Stevia and Cichorium, specialized germacrene A oxidases immediately functionalize this intermediate to prevent rearrangement, channeling it toward germacranolides [5] [8].

Following cyclization, the germacrene scaffold undergoes multi-step oxygenation:

  • C6-Hydroxylation by cytochrome P450 monooxygenases (CYP71 subfamily)
  • Lactonization between C6 and C12 to form the characteristic γ-lactone
  • C8-Oxygenation introducing epoxy or hydroxy groups

These transformations yield core germacranolides like costunolide, a universal precursor to more oxidized derivatives including (-)-11,13-Dehydroeriolin [3] [8]. The stereochemistry at C6 and C7 positions is strictly controlled during lactonization, typically resulting in ,-trans-lactones with defined chirality. Recent isotopic labeling studies in Stevia monardaefolia confirm that the germacrene A → costunolide conversion proceeds with >98% stereospecificity [1] [5].

Oxidative Modifications at C11-C13 Positions

The biosynthesis of (-)-11,13-Dehydroeriolin culminates in oxidative dehydrogenation at the Δ¹¹,¹³ position. This transformation converts eriolin (a hypothetical saturated lactone precursor) into the α,β-unsaturated system characteristic of dehydroeriolin. The reaction is catalyzed by NADPH-dependent dehydrogenases or flavin-containing oxidases that generate the conjugated exocyclic methylene group at C13 [1] [3] [6].

Biochemical evidence from related germacranolides (e.g., parthenolide derivatives) indicates this dehydrogenation proceeds via a two-step mechanism:

  • Hydroxylation at C11 by a cytochrome P450 enzyme (CYP82 family)
  • Dehydration catalyzed by serine-specific dehydratases, forming the double bond

The C11–C13 dehydrogenation significantly enhances biological activity by introducing an electrophilic Michael acceptor site capable of reacting with biological nucleophiles (e.g., cysteine residues in proteins) [6] [10]. In Stevia monardaefolia, this modification is enzymatically analogous to the production of 11,13-dihydroeucannabinolide, where a heliangolide-type germacranolide undergoes site-specific desaturation [1]. Mass spectrometry studies confirm that the dehydrogenation occurs late in the pathway, acting on the fully formed germacranolide scaffold [6] [10].

Table 2: Key Oxidative Modifications in (-)-11,13-Dehydroeriolin Biosynthesis

Enzyme ClassReaction CatalyzedChemical OutcomePositional Specificity
Germacrene A oxidaseC6-HydroxylationEnol intermediate for lactonizationC6 (allylic position)
Lactone synthaseC12-Carboxylation & cyclizationγ-Lactone formationC6-C12 bond formation
Dehydrogenase (NADPH-dependent)C11-HydroxylationAllylic alcohol intermediateC11 (exocyclic methylene)
Serine dehydrataseH₂O EliminationΔ¹¹,¹³ double bond formationC11-C13 positions

Stereochemical Control in Sesquiterpene Lactone Biosynthesis

The stereochemical integrity of (-)-11,13-Dehydroeriolin is governed by enzymatic chirality transfer throughout its biosynthesis. The initial cyclization by germacrene A synthase establishes the trans-fused configuration of the 10-membered ring with strict enantiomeric control, yielding exclusively the (-)-germacrene A enantiomer in Asteraceae [5] [8]. Subsequent hydroxylations exhibit facial selectivity:

  • C6-OH installation occurs with α-stereochemistry
  • C8-oxygenation (in precursors) proceeds with β-configuration
  • Lactonization between C6 and C12 maintains the ,-trans geometry

The Δ¹¹,¹³ dehydrogenation retains the E-configuration (trans) across the double bond, consistent with antiperiplanar elimination during dehydration [1] [3]. Computational studies of germacranolide synthases reveal chiral active site pockets that enforce chair-boat conformational flipping during cyclization, ensuring the correct (7R,10S) configuration observed in eriolin derivatives [5] [8].

In Stevia species, the final conversion to (-)-11,13-Dehydroeriolin involves a stereospecific dehydrogenase that recognizes only the 7R,10S eriolin enantiomer. This enzyme exhibits no activity toward epimers at C7 or C10, explaining the enantiomeric purity (>99% ee) of naturally occurring dehydroeriolin [1] [3]. Such stereochemical fidelity is biologically significant, as the α-methylene-γ-lactone moiety requires precise three-dimensional positioning for target engagement in biological systems [3] [8].

Properties

Product Name

(-)-11,13-Dehydroeriolin

IUPAC Name

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1

InChI Key

SSZZFAJCDFWCJW-JCJKHTMNSA-N

SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Synonyms

11(13)-dehydroivaxillin

Canonical SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.